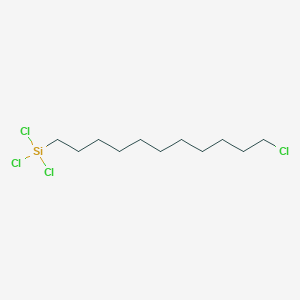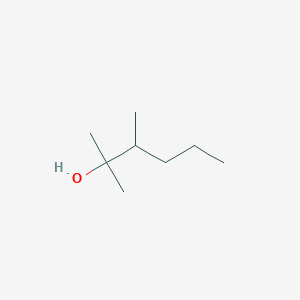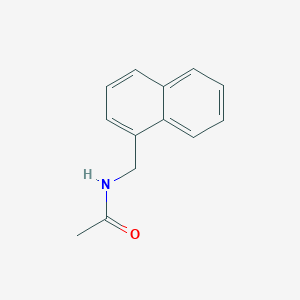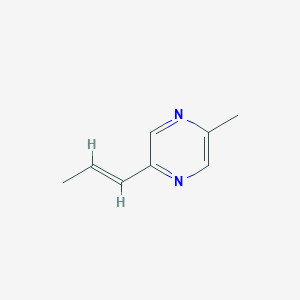
1-Éthynyl-2,4-diméthylbenzène
Vue d'ensemble
Description
1-Ethynyl-2,4-dimethylbenzene, also known as 2,4-dimethylphenylacetylene, is an organic compound with the molecular formula C10H10. It is a derivative of benzene, where the benzene ring is substituted with an ethynyl group at the first position and two methyl groups at the second and fourth positions.
Applications De Recherche Scientifique
1-Ethynyl-2,4-dimethylbenzene has several applications in scientific research:
Mécanisme D'action
Mode of Action
Based on its structural similarity to benzene, it may undergo electrophilic aromatic substitution reactions . In such reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Pharmacokinetics
Its physical properties such as density (09±01 g/cm3), boiling point (1897±290 °C at 760 mmHg), and molecular weight (130186) can influence its pharmacokinetic behavior .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Ethynyl-2,4-dimethylbenzene . Factors such as temperature, pH, and the presence of other substances can affect its stability and reactivity.
Analyse Biochimique
Biochemical Properties
1-Ethynyl-2,4-dimethylbenzene plays a significant role in biochemical reactions, particularly in the context of electrophilic aromatic substitution. This compound can interact with enzymes and proteins that facilitate such reactions. For instance, it may interact with cytochrome P450 enzymes, which are known for their role in the oxidation of organic substances. The ethynyl group in 1-Ethynyl-2,4-dimethylbenzene can form covalent bonds with the active sites of these enzymes, leading to the formation of reactive intermediates that can further participate in various biochemical pathways .
Cellular Effects
The effects of 1-Ethynyl-2,4-dimethylbenzene on cellular processes are multifaceted. This compound can influence cell signaling pathways by interacting with receptor proteins on the cell surface. For example, it may modulate the activity of G-protein coupled receptors (GPCRs), which play a crucial role in transmitting signals from the extracellular environment to the cell’s interior. Additionally, 1-Ethynyl-2,4-dimethylbenzene can affect gene expression by binding to transcription factors, thereby altering the transcription of specific genes involved in cellular metabolism and growth .
Molecular Mechanism
At the molecular level, 1-Ethynyl-2,4-dimethylbenzene exerts its effects through various mechanisms. One of the primary mechanisms involves the formation of covalent bonds with biomolecules, such as enzymes and receptor proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound may inhibit the activity of certain enzymes by blocking their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, 1-Ethynyl-2,4-dimethylbenzene can induce changes in gene expression by interacting with DNA-binding proteins, leading to alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethynyl-2,4-dimethylbenzene can vary over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, 1-Ethynyl-2,4-dimethylbenzene may undergo degradation, leading to the formation of by-products that can have different biochemical properties. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 1-Ethynyl-2,4-dimethylbenzene in animal models are dose-dependent. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of 1-Ethynyl-2,4-dimethylbenzene have been associated with toxic effects, such as liver damage and oxidative stress. These adverse effects are likely due to the compound’s ability to generate reactive oxygen species (ROS) and disrupt normal cellular processes .
Metabolic Pathways
1-Ethynyl-2,4-dimethylbenzene is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites. These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, which enhance their solubility and facilitate their excretion from the body. The metabolic flux of 1-Ethynyl-2,4-dimethylbenzene can be influenced by factors such as enzyme expression levels and the availability of cofactors .
Transport and Distribution
The transport and distribution of 1-Ethynyl-2,4-dimethylbenzene within cells and tissues are mediated by various transporters and binding proteins. For instance, the compound may be transported across cell membranes by specific carrier proteins, such as organic anion transporters (OATs) and organic cation transporters (OCTs). Once inside the cell, 1-Ethynyl-2,4-dimethylbenzene can bind to intracellular proteins, which can affect its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 1-Ethynyl-2,4-dimethylbenzene is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects. For example, the presence of specific targeting sequences in the compound’s structure can facilitate its transport to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethynyl-2,4-dimethylbenzene can be synthesized through several methods. One common approach involves the alkylation of 2,4-dimethylbenzene with an acetylene derivative under specific conditions. The reaction typically requires a catalyst, such as palladium or copper, and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of 1-ethynyl-2,4-dimethylbenzene often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethynyl-2,4-dimethylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens or nitro groups using halogenating agents or nitrating mixtures.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 2,4-dimethylethylbenzene.
Substitution: Formation of halogenated or nitrated derivatives.
Comparaison Avec Des Composés Similaires
- 2,4-Dimethylphenylacetylene
- 2-Ethynyl-1,4-dimethylbenzene
- 1-Ethynyl-3,5-dimethylbenzene
Comparison: 1-Ethynyl-2,4-dimethylbenzene is unique due to the specific positioning of its ethynyl and methyl groups, which affects its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns in electrophilic aromatic substitution and redox reactions .
Propriétés
IUPAC Name |
1-ethynyl-2,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-4-10-6-5-8(2)7-9(10)3/h1,5-7H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMODJHLJRNXLMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166811 | |
| Record name | Benzene, 1-ethynyl-2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16017-30-4 | |
| Record name | Benzene, 1-ethynyl-2,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016017304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-ethynyl-2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the function of 1-ethynyl-2,4-dimethylbenzene in the synthesis of Ag4+xAu40-x(C10H9)28 nanoclusters?
A: In this study, 1-ethynyl-2,4-dimethylbenzene acts as a stabilizing ligand for the Ag4+xAu40-x nanoclusters. [] It coordinates to the surface gold atoms through its ethynyl group, forming a protective layer that prevents aggregation and enhances the stability of the nanoclusters. The presence of 2,4-dimethyl substituents on the benzene ring may further influence the steric environment and electronic properties of the nanocluster, potentially impacting its catalytic activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















